2-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile
Description
This compound features a benzonitrile moiety linked via a sulfonyl group to a pyrrolidine ring substituted with a 4-phenyl-1,2,3-triazole.
Properties
IUPAC Name |
2-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c20-12-16-8-4-5-9-19(16)27(25,26)23-11-10-17(13-23)24-14-18(21-22-24)15-6-2-1-3-7-15/h1-9,14,17H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBCCTBFILTIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This “click chemistry” approach is favored for its efficiency and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity . The pyrrolidine ring and benzonitrile group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Compound A : 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile (3b, 7f)
- Structure : Benzonitrile connected to triazole via a methylene (-CH₂-) bridge .
- Key Differences: Simpler linker (methylene vs. pyrrolidine-sulfonyl). Lacks the sulfonyl group, reducing polarity (logP likely higher than target compound).
Compound B : 3-{2-[2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethyl]piperidine-1-carbonyl}benzonitrile (T505-0052)
- Structure : Piperidine (6-membered ring) linked via ethyl and carbonyl groups to benzonitrile .
- Key Differences: Piperidine vs. pyrrolidine: Increased ring size alters conformational flexibility and steric interactions. Carbonyl linker vs. Higher logP (3.5488) suggests greater lipophilicity compared to the target compound .
Compound C : 4-(3-{4-[(Cyclopropylmethoxy)methyl]-1H-1,2,3-triazol-1-yl}azetidine-1-carbonyl)benzonitrile (S727-1019)
Physicochemical Properties
| Property | Target Compound | Compound A (3b/7f) | Compound B (T505-0052) | Compound C (S727-1019) |
|---|---|---|---|---|
| Molecular Weight | ~385 g/mol (estimated) | ~259 g/mol | 385.47 g/mol | 337.38 g/mol |
| logP | Moderate (lower than B) | Higher (simpler linker) | 3.5488 | Moderate (cyclopropyl) |
| Polar Surface Area | High (sulfonyl + nitrile) | Moderate | 59.809 Ų | Moderate (azetidine) |
| H-Bond Acceptors | 5–6 | 4 | 5 | 5 |
- Target Advantages : Sulfonyl group enhances solubility and binding to polar enzyme pockets (e.g., MMPs) . Pyrrolidine balances flexibility and stability.
Biological Activity
2-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has a complex structure that includes a triazole moiety, pyrrolidine ring, and a sulfonyl group attached to a benzonitrile. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds containing triazole and pyrrolidine units exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit the proliferation of various cancer cell lines. In particular:
- In vitro Studies : Compounds similar to this compound demonstrated cytotoxic effects against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The presence of the sulfonamide group in conjunction with the triazole structure suggests potential antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Triazole compounds are known to inhibit enzymes involved in the biosynthesis of nucleic acids and proteins in microorganisms.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
- Cell Cycle Arrest : Evidence shows that certain derivatives can induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of a series of triazole-containing compounds similar to this compound. The results indicated that these compounds exhibited significant growth inhibition in various cancer cell lines with IC50 values ranging from 5 to 15 µM .
Study 2: Antimicrobial Activity
In another investigation, the synthesized triazole derivatives were tested against common bacterial strains. The results demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Data Tables
| Compound | Activity Type | Cell Line/Bacteria | IC50/MIC (µM/µg/mL) |
|---|---|---|---|
| Compound A | Anticancer | A431 | 7 |
| Compound B | Antimicrobial | E. coli | 4 |
| Compound C | Anticancer | Jurkat | 10 |
| Compound D | Antimicrobial | S. aureus | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
